molecular formula C11H11FN2O B1442461 5-Fluoro-2-(morpholin-4-yl)benzonitrile CAS No. 905439-33-0

5-Fluoro-2-(morpholin-4-yl)benzonitrile

Cat. No. B1442461
CAS RN: 905439-33-0
M. Wt: 206.22 g/mol
InChI Key: BJWGVYUXZCRDRZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 . It is a versatile material utilized in scientific research, with applications in various fields like pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(morpholin-4-yl)benzonitrile is 1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 . This indicates that the molecule consists of a fluorinated benzonitrile group attached to a morpholine ring.


Physical And Chemical Properties Analysis

5-Fluoro-2-(morpholin-4-yl)benzonitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Stereochemical Studies and Synthesis

A study by Fujii et al. (2006) explored the stereochemical outcomes in the formation and amination of fluoro-λ6-sulfanenitriles, providing insights into the reaction mechanisms and product configurations using X-ray crystallography (Fujii et al., 2006).

Antimicrobial Activities

Patil et al. (2011) synthesized a series of novel thiazolidin-4-one derivatives containing the morpholin-4-yl group and tested them for their antibacterial and antifungal activities. These compounds showed moderate in vitro activities against tested microorganisms (Patil et al., 2011).

Imaging and Diagnostic Applications

A significant contribution to imaging technology is detailed in the work of Siméon et al. (2007), where a high-affinity radioligand for imaging metabotropic glutamate subtype-5 receptors (mGluR5) in the monkey brain was developed. This ligand showed potential for positron emission tomography (PET) applications due to its high affinity and specificity (Siméon et al., 2007).

Material Science and Chemical Synthesis

Research on the synthesis and characterization of novel bioactive heterocycles by Prasad et al. (2018) introduced compounds with potential antiproliferative activities. The study utilized morpholine in the synthesis process, highlighting the structural and interaction analysis through X-ray diffraction and Hirshfeld surface analysis (Prasad et al., 2018).

Microbial Activity Screening

Patharia et al. (2020) reported the synthesis of fluorinated morpholine-containing benzamide derivatives and evaluated their microbial activities. The study demonstrated the potential of these compounds in exhibiting significant antibacterial and antifungal properties (Patharia et al., 2020).

properties

IUPAC Name

5-fluoro-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGVYUXZCRDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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